3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that contains both piperazine and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile typically involves multi-step procedures. One common method includes the reaction of pyrazine-2-carbonitrile with piperazine derivatives under controlled conditions. The reaction often requires the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential antibacterial, antiviral, and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)pyrazine-2-carbonitrile: This compound shares a similar structure but lacks the cyanomethyl group, which may affect its reactivity and biological activity.
3-(4-Benzylpiperazin-1-yl)pyrazine-2-carbonitrile: This derivative has a benzyl group instead of a cyanomethyl group, leading to different chemical and biological properties.
Uniqueness
3-(4-(Cyanomethyl)piperazin-1-yl)pyrazine-2-carbonitrile is unique due to the presence of both cyanomethyl and piperazine moieties, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C11H12N6 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-[4-(cyanomethyl)piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H12N6/c12-1-4-16-5-7-17(8-6-16)11-10(9-13)14-2-3-15-11/h2-3H,4-8H2 |
InChI Key |
LJFINUIWAJMKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC#N)C2=NC=CN=C2C#N |
Origin of Product |
United States |
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